Butamirate, (S)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

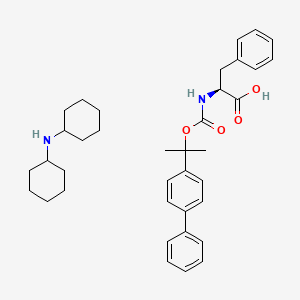

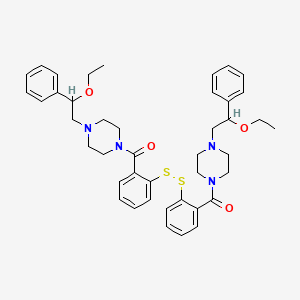

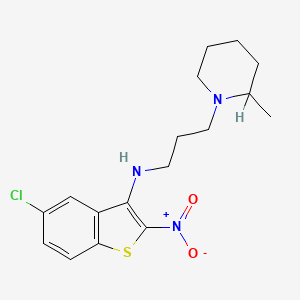

Butamirate, (S)-, also known as brospamin, is a centrally acting cough suppressant. It is chemically classified as a 2-(2-diethylaminoethoxy)ethyl ester of 2-phenylbutanoate. This compound is widely used in Europe and Mexico for the symptomatic treatment of non-productive (dry) cough. It is available in various forms, including lozenges, syrup, tablets, dragées, or pastilles as the citrate salt .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Butamirate, (S)-, involves the esterification of 2-phenylbutanoic acid with 2-(2-diethylaminoethoxy)ethanol. The reaction typically employs an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of Butamirate, (S)-, follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) to ensure purity and potency .

Análisis De Reacciones Químicas

Types of Reactions

Butamirate, (S)-, primarily undergoes hydrolysis and oxidation reactions. Hydrolysis of the ester bond yields 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol. Oxidation reactions can lead to the formation of various metabolites, depending on the conditions and reagents used .

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol.

Oxidation: Various oxidized metabolites, including carboxylic acids and alcohols

Aplicaciones Científicas De Investigación

Butamirate, (S)-, has several scientific research applications:

Chemistry: Used as a model compound in the study of ester hydrolysis and oxidation reactions.

Biology: Investigated for its effects on the central nervous system, particularly its binding affinity to the cough center in the medulla oblongata

Medicine: Widely used as an antitussive agent in the treatment of dry cough. .

Industry: Employed in the formulation of various pharmaceutical products, including syrups and tablets

Mecanismo De Acción

The exact mechanism of action of Butamirate, (S)-, is not fully understood. it is believed to act centrally by binding to the cough center in the medulla oblongata, thereby suppressing the cough reflex. It also exhibits non-specific anticholinergic and bronchospasmolytic effects, which help in reducing airway resistance and improving respiratory function .

Comparación Con Compuestos Similares

Butamirate, (S)-, is chemically related to other antitussive agents such as oxeladin and pentoxyverine. These compounds share a similar ester structure but differ in their side chains:

Oxeladin: Contains an additional ethyl group in its carboxylic acid.

Pentoxyverine: Has both ethyl groups of oxeladin replaced by one cyclopentyl group.

Uniqueness

Butamirate, (S)-, is unique due to its high binding affinity to the dextromethorphan-binding site in the brain, which is not observed in other related compounds. This unique binding property contributes to its potent antitussive effects .

Similar Compounds

- Oxeladin

- Pentoxyverine

- Dextromethorphan

- Codeine

- Pholcodine

Propiedades

Número CAS |

133961-94-1 |

|---|---|

Fórmula molecular |

C18H29NO3 |

Peso molecular |

307.4 g/mol |

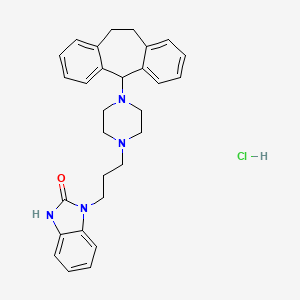

Nombre IUPAC |

2-[2-(diethylamino)ethoxy]ethyl (2S)-2-phenylbutanoate |

InChI |

InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m0/s1 |

Clave InChI |

DDVUMDPCZWBYRA-KRWDZBQOSA-N |

SMILES isomérico |

CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |

SMILES canónico |

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.